Phosphorodifluoridothioic O-acid
Description
Phosphorodifluoridothioic O-acid is an organophosphorus compound characterized by a central phosphorus atom bonded to two fluorine atoms, one sulfur atom (via thio substitution), and hydroxyl groups in an acid configuration. Its IUPAC name reflects functional replacements:
- "Thio" denotes replacement of =O with =S.
- "Difluorido" indicates substitution of two -OH groups with -F.
- "O-acid" specifies the remaining hydroxyl groups in an acidic arrangement .
Such compounds are typically synthesized via fluorination of phosphorothioic acids (e.g., replacing -OH with -F using agents like SF₄ or HF) or oxidative fluorodesulfurization of thiocarboxylic esters .
Properties
CAS No. |
14465-91-9 |
|---|---|
Molecular Formula |
F2HOPS |
Molecular Weight |
118.05 g/mol |
IUPAC Name |
difluoro-hydroxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/F2HOPS/c1-4(2,3)5/h(H,3,5) |
InChI Key |
DJIFZOSOTKRDHS-UHFFFAOYSA-N |
Canonical SMILES |
OP(=S)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for Phosphorodifluoridothioic O-acid are not well-documented. Typically, industrial synthesis of similar compounds involves large-scale chemical reactors, precise temperature control, and the use of catalysts to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Phosphorodifluoridothioic O-acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation state compounds, while reduction reactions may produce lower oxidation state products.
Scientific Research Applications
Phosphorodifluoridothioic O-acid has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound’s unique properties make it useful in biological studies, particularly in understanding enzyme interactions and metabolic pathways.
Medicine: Research into the compound’s potential therapeutic applications is ongoing, with studies exploring its effects on cellular processes and disease mechanisms.
Industry: The compound is used in industrial applications, such as the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of Phosphorodifluoridothioic O-acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and other proteins, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its effects in various applications.
Comparison with Similar Compounds
Phosphorofluoridothioic Acid Esters
- Example : Phosphorofluoridothioic acid, O,O-diisopropyl ester (CAS 1000-22-2)
- Structure : (iPrO)₂P(S)F (one fluorine, two isopropyl ester groups).
- Molecular Formula : C₆H₁₄FO₂PS.
- Key Differences :
- Lacks a free -OH group (esterified).
- Reduced acidity (pKa ~3–4) compared to the parent acid due to esterification.
Phosphorodithioic Acids
- Example : O,O,S-Triethyl dithiophosphate (CAS 298-06-6)
- Structure : (EtO)₂P(S)SEt.
- Molecular Formula : C₆H₁₅O₂PS₂.
- Key Differences :
- Contains two sulfur atoms (dithio) vs. one sulfur and two fluorines.
- Higher nucleophilicity due to sulfur’s polarizability.
Phosphorochloridothioates
- Example: O-Ethyl methylphosphonochloridothioate (CAS 5994-73-0) Structure: EtO-P(Cl)(S)CH₃. Molecular Formula: C₃H₈ClO₂PS. Key Differences:
- Chlorine substituent instead of fluorine.
- Lower electronegativity at phosphorus, leading to slower hydrolysis.
Alkylphosphonothioic Acids
- Example: Methylphosphonothioic O,O-acid (CAS 5994-73-0) Structure: HO-P(S)(CH₃)-OH. Molecular Formula: CH₅O₂PS. Key Differences:
- Methyl group directly bonded to phosphorus.
- Lower acidity (pKa ~1.5–2.5) due to reduced electronegativity.
Comparative Data Table
| Compound | Substituents | Molecular Formula | pKa | Key Applications |
|---|---|---|---|---|
| This compound | 2F, 1S, 2OH | H₂O₃F₂PS | ~0.5–1 | Research, fluorination reagents |
| O,O-Diisopropyl phosphorofluoridothioate | 2O-iPr, 1F, 1S | C₆H₁₄FO₂PS | ~3–4 | Pesticide intermediates |
| O,O,S-Triethyl dithiophosphate | 2O-Et, 2S | C₆H₁₅O₂PS₂ | ~2.5 | Lubricants, insecticides |
| Methylphosphonothioic O,O-acid | 1CH₃, 1S, 2OH | CH₅O₂PS | ~1.5–2.5 | Chemical agent precursors |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
